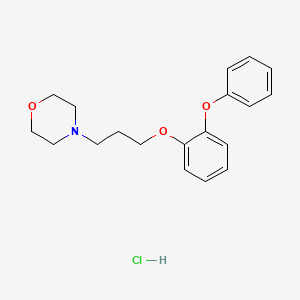
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a propyl chain linked to two phenoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride typically involves the reaction of morpholine with 3-(o-phenoxyphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the synthesis process.
化学反应分析
Types of Reactions
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.
作用机制
The mechanism of action of Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- Morpholine, 4-(3-(p-phenoxyphenoxy)propyl)-, hydrochloride
- Morpholine, 4-(3-(m-phenoxyphenoxy)propyl)-, hydrochloride
- Morpholine, 4-(3-(o-phenoxyphenoxy)ethyl)-, hydrochloride
Uniqueness
Morpholine, 4-(3-(o-phenoxyphenoxy)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
24591-48-8 |
|---|---|
分子式 |
C19H24ClNO3 |
分子量 |
349.8 g/mol |
IUPAC 名称 |
4-[3-(2-phenoxyphenoxy)propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-7-17(8-3-1)23-19-10-5-4-9-18(19)22-14-6-11-20-12-15-21-16-13-20;/h1-5,7-10H,6,11-16H2;1H |
InChI 键 |
YRQMHIGCUQSMAF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCOC2=CC=CC=C2OC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
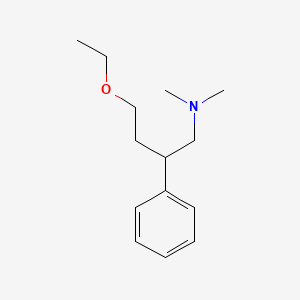
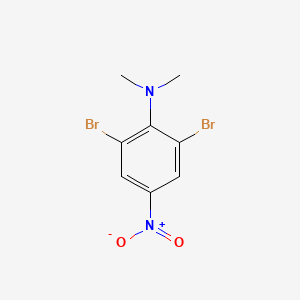
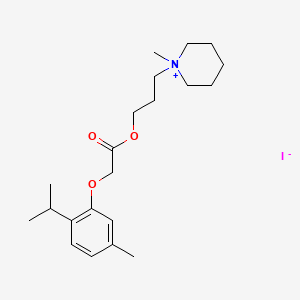
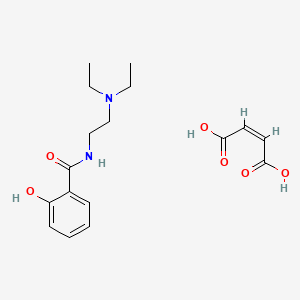

![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)

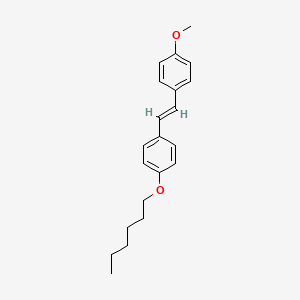
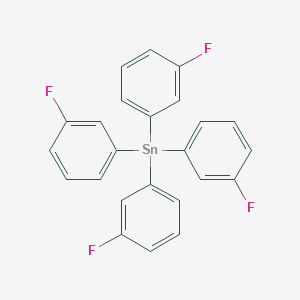
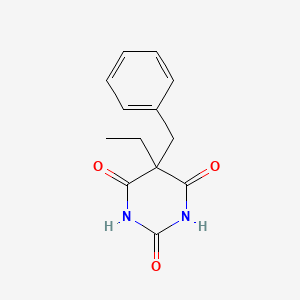
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
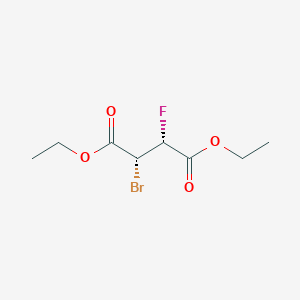
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
